N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-17-6-1-2-7-18(17)22-9-11-23(12-10-22)30(28,29)13-8-21-19(25)15-4-3-5-16(14-15)24(26)27/h1-7,14H,8-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSUVZEUZZEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the nitration of the benzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a nitrobenzamide moiety. The synthesis typically involves several steps:
- Formation of Piperazine Derivative : The initial step involves the reaction of 2-fluorophenylamine with piperazine to form 4-(2-fluorophenyl)piperazine.
- Sulfonylation : The piperazine derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
- Benzamide Coupling : The sulfonylated piperazine is coupled with 3-nitrobenzoyl chloride to form the final product.
Biological Mechanisms
The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide can be attributed to its interaction with various molecular targets:
- Receptor Interaction : This compound may interact with G-protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways.
- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.
In Vitro Studies
Several studies have evaluated the biological activity of this compound, particularly focusing on its inhibitory effects on key enzymes:
- Tyrosinase Inhibition : Research indicates that derivatives related to this compound exhibit significant inhibitory potential against tyrosinase, an enzyme critical for melanin production. The IC50 values were notably lower than those of standard inhibitors like kojic acid, suggesting strong activity against melanin synthesis.
Case Studies
- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells demonstrated that compounds similar to this compound inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase.
- Inflammatory Pathways Modulation : Research has shown that piperazine derivatives can modulate pathways related to inflammation, indicating potential therapeutic applications in conditions characterized by excessive inflammatory responses.
Pharmacological Applications
The compound holds promise for various pharmacological applications:
- Anticancer Agents : Due to its ability to inhibit key enzymes involved in cancer progression, it may serve as a lead compound for developing novel anticancer therapies.
- Anti-inflammatory Drugs : Its modulatory effects on inflammatory pathways suggest potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the nitrobenzamide moiety may play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Benzamide-Piperazine Derivatives
Compound from : N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide shares a benzamide core and piperazine moiety but differs in substituents:
- Piperazine substituent : Methyl group (vs. 2-fluorophenyl in the target compound).
- Benzamide substituents : 3-(4-methylpiperazin-1-yl) and 5-(trifluoromethyl) groups (vs. 3-nitro and sulfonylethyl linker).
- Synthesis : Both compounds employ benzoyl chloride and amine coupling in CH₂Cl₂/acetonitrile .
- Activity : The compound was modeled as an FLT3 kinase inhibitor, suggesting divergent therapeutic targets compared to the CNS-focused target compound .
Key Differences :
Comparison with Patent-Derived Complex Heterocycles ()
Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide features:
Key Differences :
Comparison with Agrochemical Benzamide Derivatives ()
Diflufenican (): N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide is a herbicide with:
- Core structure : Pyridinecarboxamide.
- Substituents: Trifluoromethylphenoxy and difluorophenyl groups.
- Activity: Inhibits carotenoid biosynthesis in plants .
Key Differences :
- The target compound’s piperazine and nitro groups are absent in agrochemicals, reflecting divergent design goals (CNS vs. plant enzyme targeting).
- Halogenated aromatic rings (e.g., fluorophenyl) are common in both classes but tailored for species-specific activity .
Data Table: Structural and Functional Attributes
Research Findings and Implications
- Synthetic Flexibility : The target compound’s sulfonylethyl linker allows modular modifications, contrasting with ’s trifluoromethyl group, which requires specialized reagents .
- Pharmacokinetics : The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to Example 53’s bulky chromen system .
- Selectivity : Agrochemical derivatives () prioritize halogenation for environmental stability, while medicinal analogs balance lipophilicity and receptor affinity .
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C21H22FN3O4S
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group linked to an ethyl chain and a 3-nitrobenzamide moiety.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of Equilibrative Nucleoside Transporters (ENTs) . This inhibition disrupts nucleotide synthesis pathways and regulates adenosine function, which is crucial in various cellular processes.
Target Interaction
- Target : Equilibrative Nucleoside Transporters (ENTs)
- Effect : Inhibition leads to altered nucleotide availability, impacting cellular signaling and proliferation.
Biological Activities
-
Antiviral Activity
- The compound has shown promise in inhibiting viral replication by targeting ENTs, which are essential for nucleotide transport in viral pathogens.
- In vitro studies indicate potential effectiveness against various RNA viruses.
-
Anti-inflammatory Properties
- Research indicates that this compound may reduce the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
-
Anticancer Potential
- Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines by modulating nucleotide metabolism.
- It has been observed to inhibit tumor growth in xenograft models.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of various compounds similar to this compound. The results indicated significant inhibition of viral replication in cell cultures, suggesting a viable pathway for therapeutic development against viral infections .
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, this compound was administered, resulting in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha . These findings support its potential use in treating inflammatory diseases.
Study 3: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis. The study highlighted its mechanism involving the modulation of nucleotide synthesis pathways .
Comparative Analysis
Q & A
Q. What are the optimized synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide?
- Methodological Answer : Synthesis typically involves coupling a piperazine sulfonyl intermediate with a nitrobenzamide derivative. For example, HBTU or BOP reagents in THF with EtN as a base facilitate amide bond formation under mild conditions (0°C to RT, 12–24 hours). Post-reaction purification via silica gel chromatography (e.g., 5–10% MeOH/CHCl) ensures high yields (39–70%) . Critical parameters include stoichiometric control of reactants (1:1 molar ratio) and solvent selection to enhance solubility.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.2–8.0 ppm), piperazine methyl groups (δ 1.0–2.3 ppm), and sulfonyl/ethyl resonances (δ 2.5–3.5 ppm). Splitting patterns (e.g., doublets for fluorophenyl protons) validate substitution .
- 13C NMR : Peaks at ~167 ppm confirm the amide carbonyl, while sulfonyl carbons appear at ~50–60 ppm .
- MS (ESI) : Molecular ion peaks (e.g., m/z 502.8 [M+H]) and isotopic patterns (for Cl/F-containing derivatives) ensure mass accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard class: skin corrosion/irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .
Q. How to design initial biological assays to evaluate its pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases structurally related to its piperazine-sulfonyl moiety (e.g., serotonin/dopamine receptors) .
- In Vitro Testing : Use cell lines (e.g., HEK-293) transfected with target receptors. Measure IC via radioligand binding assays .
- Dose Range : Test 0.1–100 µM concentrations to identify activity thresholds.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact target affinity?
- Methodological Answer :
- SAR Workflow : Synthesize analogs with substituent variations (e.g., 2-fluorophenyl → 3-methoxyphenyl) .
- Binding Assays : Compare K values using competitive binding assays. Fluorine’s electronegativity often enhances receptor interaction, while methoxy groups may alter lipophilicity .
- Computational Docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to rationalize affinity differences .
Q. What strategies resolve contradictory data in solubility vs. bioactivity?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400) or salt formation (HCl salts improve aqueous solubility) .
- Bioactivity Validation : Repeat assays under standardized conditions (pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR vs. ELISA) .
Q. How to optimize metabolic stability without compromising potency?
- Methodological Answer :
- Metabolic Hotspot Identification : Incubate with liver microsomes; analyze metabolites via LC-MS/MS.
- Structural Tweaks : Replace labile groups (e.g., ethyl sulfonyl → cyclopropyl sulfonyl) to block oxidation .
- In Vivo PK Studies : Measure t and AUC in rodent models post-optimization .
Q. What computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger Phase to map interaction features shared with unrelated targets.
- Machine Learning : Train models on ChEMBL data to flag potential off-targets (e.g., hERG channel inhibition) .
Comparative Analysis
Q. How does this compound compare to other piperazine-sulfonyl derivatives in receptor selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
